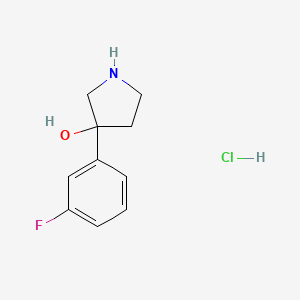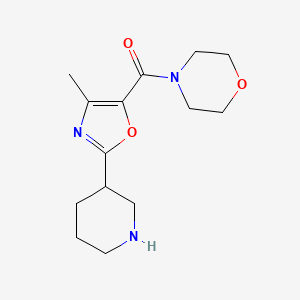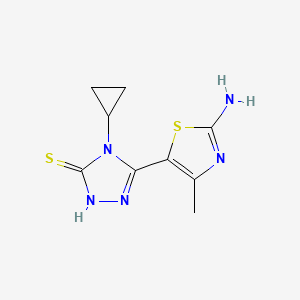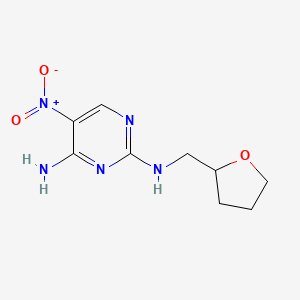![molecular formula C12H13NO2S2 B2399704 Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate CAS No. 2034495-75-3](/img/structure/B2399704.png)
Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate is an organic compound that belongs to the class of carbamate esters These compounds are characterized by the presence of a carbamate group (-NHCOO-) linked to a methyl group and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-([2,3’-bithiophen]-5-yl)ethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Industrial Production Methods
Industrial production of carbamate esters often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: An ester of carbamic acid with similar chemical properties.
Methyl carbamate: A simpler carbamate ester with a methyl group.
Propyl carbamate: Another carbamate ester with a propyl group.
Uniqueness
Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate is unique due to the presence of the bithiophene moiety, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers .
Properties
IUPAC Name |
methyl N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-12(14)13-6-4-10-2-3-11(17-10)9-5-7-16-8-9/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLCMBLKWPZAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(S1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2399630.png)
![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)

![2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2399642.png)
![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
